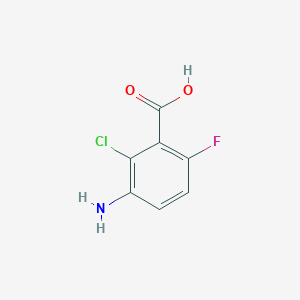

3-Amino-2-chloro-6-fluorobenzoic acid

Description

Contextualizing 3-Amino-2-chloro-6-fluorobenzoic Acid within Aromatic Chemistry

This compound is a polysubstituted aromatic carboxylic acid that embodies the principles of strategic halogenation and functionalization. Its structure, featuring an amino group, a chlorine atom, and a fluorine atom positioned on the benzene (B151609) ring, creates a unique electronic and steric environment. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms (chlorine and fluorine) significantly impacts the acidity of the carboxylic acid and the reactivity of the aromatic ring towards further chemical transformations. nih.govnih.gov

The specific arrangement of these substituents—amino at position 3, chloro at position 2, and fluoro at position 6—is not arbitrary. This precise substitution pattern is often by design, intended to impart specific properties to the molecule and to direct the course of subsequent synthetic steps. The presence of multiple, distinct functional groups provides several handles for chemists to elaborate the molecule into more complex structures.

Importance of Polyfunctionalized Benzoic Acids as Synthetic Intermediates

Polyfunctionalized benzoic acids, such as this compound, are highly valued as synthetic intermediates. nih.gov Their utility stems from the presence of multiple reactive sites that can be selectively addressed. The carboxylic acid group can undergo esterification, amidation, or reduction. The amino group can be acylated, alkylated, or serve as a directing group in electrophilic aromatic substitution. The halogen atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

This multi-faceted reactivity makes these compounds key building blocks in the construction of complex molecular architectures, particularly in the pharmaceutical industry. nih.govmdpi.com Many modern drugs contain substituted aromatic rings, and polyfunctionalized benzoic acids provide an efficient and modular platform for their synthesis. The ability to introduce diverse substituents through the various functional groups allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Chemical and Physical Properties of this compound

| Property | This compound (Predicted/Inferred) | 3-Amino-2-fluorobenzoic acid nih.govorgsyn.org | 2-Chloro-6-fluorobenzoic acid merckmillipore.com |

|---|---|---|---|

| Molecular Formula | C₇H₅ClFNO₂ | C₇H₆FNO₂ | C₇H₄ClFO₂ |

| Molecular Weight | 189.57 g/mol | 155.13 g/mol | 174.55 g/mol |

| Appearance | Predicted to be a solid | Data not available | Powder |

| Melting Point | Data not available | Data not available | 156-159 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| CAS Number | 1186194-01-3 bldpharm.com | 914223-43-1 nih.govxieshichem.com | 434-75-3 merckmillipore.com |

Detailed Research Findings

While a specific, detailed synthesis for this compound is not prominently described in readily accessible scientific literature, its synthesis can be envisioned through established synthetic methodologies for related polysubstituted aromatic compounds. A plausible synthetic route could involve the multi-step transformation of a suitable starting material, such as a dichlorofluorobenzene or a nitrodichlorobenzene derivative. Key steps would likely include nitration, reduction of the nitro group to an amine, and selective functional group manipulations to introduce the carboxylic acid moiety.

For instance, the synthesis of the related compound, methyl 3-amino-2-fluorobenzoate, involves a four-step process starting from 2,6-dichloro-3-nitrobenzoic acid. This highlights the type of multi-step sequences often required for the preparation of such polyfunctionalized molecules.

The true value of this compound lies in its potential as a versatile synthetic intermediate. The presence of the amino, chloro, fluoro, and carboxylic acid groups offers multiple points for diversification. For example, the amino group can be diazotized and converted to a variety of other functional groups. The chlorine and fluorine atoms can be displaced or participate in cross-coupling reactions. The carboxylic acid can be converted to esters, amides, or other carbonyl derivatives. This rich chemistry makes it a valuable building block for the synthesis of complex target molecules, particularly in the realm of medicinal chemistry where fine-tuning of molecular properties is paramount. The strategic placement of the substituents can influence the conformation and binding affinity of the final products to their biological targets. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClFNO2 |

|---|---|

Molecular Weight |

189.57 g/mol |

IUPAC Name |

3-amino-2-chloro-6-fluorobenzoic acid |

InChI |

InChI=1S/C7H5ClFNO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,10H2,(H,11,12) |

InChI Key |

IWIKIGOVSHEYLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C(=O)O)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Amino 2 Chloro 6 Fluorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, readily undergoing reactions to form esters and amides, which are fundamental for the synthesis of more complex molecules.

Esterification Reactions

Esterification of 3-Amino-2-chloro-6-fluorobenzoic acid can be achieved through various standard methods. These reactions are crucial for creating derivatives with altered solubility and reactivity, often serving as intermediates in multi-step syntheses.

| Reactant | Reagent/Catalyst | Product |

| This compound | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester |

Amide Bond Formation

The formation of an amide bond from the carboxylic acid group is a pivotal reaction, frequently employed in the synthesis of biologically active compounds and materials. This transformation typically involves the activation of the carboxylic acid followed by reaction with an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and coupling reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). ossila.com For instance, the coupling of 3-chloro-2-fluorobenzoic acid with a molecular scaffold via HATU has been utilized in the development of Aurora A inhibitors. ossila.com

| Reactant | Reagent/Catalyst | Product |

| This compound | Amine, Coupling Agent (e.g., DCC, HATU) | Corresponding Amide |

Reactions of the Aromatic Amino Group

The amino group on the aromatic ring provides another handle for chemical modification, allowing for the introduction of various functionalities through amidation and diazotization reactions.

Amidation Reactions

The aromatic amino group can react with acylating agents, such as acid chlorides or anhydrides, to form amides. This reaction is fundamental in peptide synthesis and the creation of various organic molecules. researchgate.netsemanticscholar.org The reactivity of the amino group is influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

| Reactant | Reagent | Product |

| This compound | Acyl Halide or Anhydride | N-Acylated Derivative |

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgmasterorganicchemistry.com These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions. organic-chemistry.orgmasterorganicchemistry.com

Sandmeyer and Related Reactions:

The diazonium group can be replaced by various substituents through Sandmeyer reactions, which utilize copper(I) salts, or other related transformations. masterorganicchemistry.comscirp.orgscirp.org These reactions provide a powerful method for introducing a wide range of functional groups onto the aromatic ring that would be difficult to install directly.

| Reactant | Reagent | Product |

| Diazonium salt of this compound | CuCl | 2,3-Dichloro-6-fluorobenzoic acid |

| Diazonium salt of this compound | CuBr | 3-Bromo-2-chloro-6-fluorobenzoic acid |

| Diazonium salt of this compound | CuCN | 3-Cyano-2-chloro-6-fluorobenzoic acid |

| Diazonium salt of this compound | KI | 2-Chloro-6-fluoro-3-iodobenzoic acid |

| Diazonium salt of this compound | HBF₄, heat | 2-Chloro-3,6-difluorobenzoic acid |

| Diazonium salt of this compound | H₂O, heat | 2-Chloro-6-fluoro-3-hydroxybenzoic acid |

| Diazonium salt of this compound | H₃PO₂ | 2-Chloro-6-fluorobenzoic acid |

The conversion of aromatic amines to diazonium salts and their subsequent reactions represent a cornerstone of synthetic aromatic chemistry, offering a reliable route to a diverse array of substituted aromatic compounds. scirp.orgscirp.org

Reactivity of the Halogen Substituents

The chlorine and fluorine atoms attached to the aromatic ring are generally unreactive towards nucleophilic aromatic substitution under standard conditions. Their presence, however, significantly influences the reactivity of the other functional groups on the molecule through their electronic and steric effects. The strong electron-withdrawing nature of the halogens acidifies the carboxylic acid proton and deactivates the aromatic ring towards electrophilic substitution, while directing incoming electrophiles to specific positions.

Nucleophilic Aromatic Substitution of Chlorine

The benzene ring of this compound is rendered electron-deficient by the presence of the electron-withdrawing carboxylic acid and fluorine atom. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution (SNAr), primarily at the C2 position, leading to the displacement of the chloride ion. The chlorine atom is activated towards substitution because it is positioned ortho to both the fluorine and carboxylic acid groups.

Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chlorine atom. These reactions typically require heat and are often performed in polar aprotic solvents that can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. For instance, reaction with primary or secondary amines can lead to the formation of N-substituted anthranilic acid derivatives. youtube.comsavemyexams.comyoutube.com The amino group at C3, being electron-donating, slightly deactivates the ring towards nucleophilic attack, but the combined effect of the ortho-fluoro and ortho-carboxyl groups is generally sufficient to enable the reaction.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents & Conditions | Product |

|---|---|---|

| Morpholine | Morpholine, K₂CO₃, DMSO, 120 °C | 3-Amino-6-fluoro-2-(morpholin-4-yl)benzoic acid |

| Sodium Methoxide | NaOCH₃, Methanol, reflux | 3-Amino-6-fluoro-2-methoxybenzoic acid |

| Sodium Thiophenoxide | NaSPh, DMF, 100 °C | 3-Amino-6-fluoro-2-(phenylthio)benzoic acid |

Halogen Exchange Reactions

The chlorine atom at the C2 position can be replaced by another halogen through a copper-catalyzed process known as the aromatic Finkelstein reaction. wikipedia.orgorganic-chemistry.org This transformation is particularly useful for synthesizing the corresponding iodo- or bromo-derivatives, which can be more reactive in subsequent cross-coupling reactions. The reaction typically involves heating the chloro-substituted compound with a source of the desired halide, such as sodium iodide or copper(I) bromide, in the presence of a copper(I) catalyst and a ligand, often a diamine. mdma.ch While aryl chlorides are generally less reactive than aryl bromides, these forcing conditions can drive the equilibrium towards the desired product. wikipedia.org

Table 2: Halogen Exchange Reaction Conditions

| Target Halogen | Reagents & Conditions | Product |

|---|---|---|

| Iodine | NaI, CuI (5 mol%), N,N'-Dimethylethylenediamine (10 mol%), Dioxane, 110 °C | 3-Amino-6-fluoro-2-iodobenzoic acid |

| Bromine | CuBr (1.5 equiv), LiBr, Diglyme, 150 °C | 3-Amino-2-bromo-6-fluorobenzoic acid |

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the existing substituents. The amino group at C3 is a powerful activating group and an ortho-, para-director. The fluorine at C6 and chlorine at C2 are deactivating but also ortho-, para-directing. The carboxylic acid at C1 is a deactivating, meta-director.

The available positions for substitution are C4 and C5. The directing effects are analyzed as follows:

Position C4: This position is ortho to the strongly activating amino group and meta to the deactivating fluorine group.

Position C5: This position is meta to the activating amino group and ortho to the deactivating chlorine group.

Given the powerful activating and directing effect of the amino group, electrophilic substitution is strongly favored at the C4 position. Reactions such as nitration, sulfonation, or halogenation would predominantly yield the 4-substituted product. For example, nitration with nitric acid and sulfuric acid is expected to introduce a nitro group at the C4 position.

Table 3: Predicted Electrophilic Aromatic Substitution

| Reaction | Reagents & Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0-10 °C | 3-Amino-2-chloro-6-fluoro-4-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃, CCl₄ | 3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid |

| Sulfonation | Fuming H₂SO₄ | 3-Amino-2-chloro-6-fluoro-4-sulfobenzoic acid |

Cyclization and Heterocycle Formation Reactions

The ortho-relationship between the amino group and the carboxylic acid group makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones. researchgate.netgsconlinepress.com A common and powerful strategy involves the condensation of the anthranilic acid derivative with an acyl chloride to form an intermediate N-acyl derivative, which then cyclizes to a benzoxazinone (B8607429) upon treatment with a dehydrating agent like acetic anhydride. This benzoxazinone can subsequently react with various nitrogen nucleophiles, such as hydrazine (B178648) or primary amines, to yield a diverse range of substituted quinazolinones. nih.gov

Another important cyclization pathway involves the reaction with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to form an isatoic anhydride. libretexts.org This intermediate, specifically 8-chloro-5-fluoro-isatoic anhydride, is a versatile electrophile that can react with various nucleophiles to generate quinazolinones and other related heterocycles. google.comresearchgate.net

Table 4: Synthesis of Quinazolinone Derivatives

| Reaction Pathway | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| Benzoxazinone formation | 1. Benzoyl chloride, Pyridine (B92270) 2. Acetic anhydride, 140 °C | 7-Chloro-5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one |

| Quinazolinone formation | 7-Chloro-5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one, Hydrazine hydrate, Ethanol, reflux | 3-Amino-7-chloro-5-fluoro-2-phenylquinazolin-4(3H)-one |

| Isatoic Anhydride formation | Triphosgene, THF, reflux | 8-Chloro-5-fluoro-1H-benzo[d] wikipedia.orgoxazine-2,4-dione (Isatoic Anhydride) |

Coupling Reactions and Complex Molecule Assembly

The chlorine atom at C2 serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. These reactions are fundamental in modern medicinal and materials chemistry.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or ester. This method is highly versatile for creating biaryl structures or introducing alkyl or vinyl groups. nih.govlibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. It is a powerful tool for synthesizing arylalkynes, which are important motifs in many natural products and functional materials. wikipedia.orglibretexts.orgorganic-chemistry.org The amino and carboxylic acid groups may require protection prior to the coupling reaction.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. It provides a direct route to more complex aniline (B41778) derivatives, which might be difficult to synthesize via other methods. researchgate.netnih.gov

These coupling reactions typically require a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is often critical for achieving high yields, especially with less reactive aryl chlorides.

Table 5: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalytic System | Product Example |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O | 3-Amino-6-fluoro-2-phenylbenzoic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 3-Amino-6-fluoro-2-(phenylethynyl)benzoic acid |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene | 3-Amino-6-fluoro-2-(phenylamino)benzoic acid |

Derivatives and Analogs of 3 Amino 2 Chloro 6 Fluorobenzoic Acid: Structure Reactivity and Structure Property Relationships

Positional Isomers and Substituent Effects on Chemical Reactivity

The specific arrangement of substituents on the aromatic ring of 3-amino-2-chloro-6-fluorobenzoic acid is a primary determinant of its chemical behavior. Altering the position of the amino group or the halogens can lead to significant changes in reactivity by modifying the electronic and steric environment of the molecule's functional groups.

In the parent molecule, the amino group is at the 3-position (meta to the carboxylic acid). Its electron-donating effect enhances the nucleophilicity of the aromatic ring, although this is tempered by the strong inductive effects of the ortho-fluorine and ortho-chlorine atoms. Shifting the amino group to other positions, such as the 4- or 5-position, would create distinct electronic environments.

4-Amino-2-chloro-6-fluorobenzoic acid: In this isomer, the amino group is para to the chlorine atom and meta to the fluorine and carboxylic acid groups. The strong +M effect of the amino group would be directed towards the C-3 and C-5 positions, potentially influencing electrophilic substitution patterns.

5-Amino-2-chloro-6-fluorobenzoic acid: Here, the amino group is para to the carboxylic acid. This arrangement maximizes the electron-donating effect of the amino group towards the carboxyl function, which would decrease the acidity of the benzoic acid compared to the 3-amino and 4-amino isomers.

The reactivity of aminobenzoic acid derivatives is also influenced by steric factors and the potential for intramolecular hydrogen bonding, which can inhibit certain reactions by locking the molecule in a rigid conformation. acs.org Studies on methyl anthranilate isomers (ortho, meta, and para) have shown that changing the substituent position significantly impacts photodynamic properties and relaxation pathways, a principle that extends to chemical reactivity. rsc.orgnih.gov

Table 1: Predicted Effects of Amino Group Position on the Reactivity of Amino-2-chloro-6-fluorobenzoic Acid Isomers

| Isomer Name | Amino Group Position | Key Electronic Interactions | Predicted Impact on Reactivity |

| This compound | 3-position (meta to -COOH) | -NH2 group is ortho to Chlorine and para to Fluorine. | Balanced reactivity; activation by -NH2 is moderated by ortho/para halogens. |

| 4-Amino-2-chloro-6-fluorobenzoic acid | 4-position (meta to -COOH) | -NH2 group is meta to both halogens. | Increased nucleophilicity of the ring at C-3 and C-5 compared to the 3-amino isomer. |

| 5-Amino-2-chloro-6-fluorobenzoic acid | 5-position (para to -COOH) | -NH2 group is para to -COOH and meta to halogens. | Decreased acidity of the carboxylic acid; increased ring activation. |

The identity and position of the halogen atoms are critical to the chemical properties of the benzoic acid ring. Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive (-I) effect, but its mesomeric (+M) effect is weak. Chlorine has a weaker -I effect but a slightly stronger +M effect than fluorine. The introduction of halogens can modify the proteolytic stability and physicochemical properties of molecules. nih.gov

In this compound, the fluorine atom is positioned ortho to the carboxylic acid. This placement significantly increases the acidity of the carboxyl group due to fluorine's potent -I effect operating over a short distance. The chlorine atom at the 2-position also contributes to this effect.

If the positions of the halogens were swapped to create 3-amino-6-chloro-2-fluorobenzoic acid , the reactivity would change. With fluorine now at the 2-position (ortho to the amino group) and chlorine at the 6-position (ortho to the carboxylic acid), the electronic landscape is altered. The acidity of the carboxylic acid would still be high due to the ortho-chlorine, but perhaps slightly less so than in the fluoro-ortho isomer. The nucleophilicity of the amino group would be significantly dampened by the adjacent electron-withdrawing fluorine atom.

The coordination chemistry is also affected by the halogen's identity. Studies on lanthanide complexes with 4-halogenobenzoate ligands show that the nature of the halogen influences the coordination modes of the carboxylate group. rsc.org

Table 2: Comparison of Halogen Positional Isomers

| Compound | Halogen at C2 | Halogen at C6 | Predicted Effect on Acidity (pKa) | Predicted Effect on Amino Group Nucleophilicity |

| This compound | Chlorine | Fluorine | Lower pKa (more acidic) due to ortho-Fluorine. | Moderately nucleophilic. |

| 3-Amino-2-fluorobenzoic acid (hypothetical) | Fluorine | - | Lower pKa (more acidic) than non-halogenated analog. | Reduced nucleophilicity due to ortho-Fluorine. |

| 3-Amino-6-chloro-2-fluorobenzoic acid (hypothetical) | Fluorine | Chlorine | Lower pKa (more acidic) due to ortho-Chlorine. | Significantly reduced nucleophilicity due to ortho-Fluorine. |

Exploration of Functional Group Modifications

The three functional groups of this compound—the carboxylic acid, the amino group, and the aromatic ring—provide multiple handles for chemical modification.

Carboxylic Acid Group: This group can readily undergo esterification or conversion to an acyl chloride, followed by reaction with amines to form amides. Peptide coupling reagents, such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or N,N'-dicyclohexylcarbodiimide (DCC), are effective for forming amide bonds, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). ossila.com

Amino Group: The primary aromatic amine can be acylated, alkylated, or converted into a diazonium salt. Diazotization, followed by Sandmeyer or related reactions, allows for the replacement of the amino group with a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN, -H), providing a powerful route to diverse aromatic compounds. scirp.org The amino group can also react with aldehydes or ketones to form Schiff bases (imines), which are versatile intermediates in organic synthesis. nih.govnih.gov

Aromatic Ring: While the ring is electron-deficient due to the three withdrawing groups (considering -COOH's effect on the ring), making electrophilic aromatic substitution difficult, it is activated for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the strongly withdrawing nitro group (if the amino group were to be oxidized) or a diazonium group would be susceptible to attack by nucleophiles.

Design and Synthesis of Advanced Scaffolds Derived from this compound

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of more complex molecular architectures with applications in medicine and materials science.

Pharmaceutical Building Blocks: Halogenated anthranilic acids are important intermediates for preparing heterocyclic compounds. For instance, 2-amino-3-fluorobenzoic acid is a key precursor for synthesizing indole (B1671886) derivatives, which form the core of many therapeutic agents. orgsyn.org Similarly, this compound can serve as a scaffold for APIs. For example, the related 3-chloro-2-fluorobenzoic acid is used as a building block for potent Aurora A kinase inhibitors, where it is incorporated into the final molecule via peptide coupling. ossila.com

Heterocyclic Synthesis: The ortho-amino benzoic acid moiety is a classic precursor for the synthesis of various fused heterocycles. Through condensation and cyclization reactions, it can be converted into quinazolinones, acridones, and benzodiazepines. The presence of the chloro and fluoro substituents can be used to fine-tune the biological activity and pharmacokinetic properties of the resulting heterocyclic systems. Fluoroacridines, for example, can be synthesized from fluoro-anthranilic acids. orgsyn.org

Materials Science and Chemical Probes: The carboxylic acid group can act as a ligand to coordinate with metal ions, enabling the construction of metal-organic frameworks (MOFs). ossila.com Furthermore, fluorinated aromatic compounds are of great interest as ¹⁹F NMR probes for chemical and biological studies. The fluorine atom in the scaffold provides a sensitive and specific signal for monitoring molecular interactions or quantifying metabolites. ossila.com The synthesis of 1,3,4-thiadiazole (B1197879) derivatives, which often involves multi-step procedures starting from substituted acids or amines, represents another avenue for creating advanced scaffolds with potential biological activities. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 Amino 2 Chloro 6 Fluorobenzoic Acid and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and vibrational modes. For 3-Amino-2-chloro-6-fluorobenzoic acid, the FTIR spectrum is expected to exhibit a series of characteristic bands that confirm the presence of its key structural features.

The carboxylic acid group gives rise to a broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, and a sharp, intense C=O stretching band between 1710 and 1680 cm⁻¹. The amino group (-NH₂) is characterized by two N-H stretching vibrations, a symmetric and an asymmetric stretch, usually appearing in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring typically occur in the 1600-1450 cm⁻¹ range. The presence of halogen substituents is also detectable, with the C-Cl stretching vibration expected in the 800-600 cm⁻¹ region and the C-F stretch appearing at higher wavenumbers, generally between 1300 and 1000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| C=O Stretch | 1710 - 1680 | |

| Amino Group | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1600 - 1450 | |

| Halogens | C-F Stretch | 1300 - 1000 |

| C-Cl Stretch | 800 - 600 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, the FT-Raman spectrum would provide valuable information, especially for the aromatic ring and the carbon-halogen bonds.

The symmetric C=C stretching vibrations of the benzene ring, which may be weak in the FTIR spectrum, are often strong in the Raman spectrum. Similarly, the C-Cl and C-F stretching vibrations will produce characteristic Raman signals. The C=O stretch of the carboxylic acid is also Raman active. The combination of FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing carboxylic acid, chloro, and fluoro groups will deshield the aromatic protons, shifting their signals downfield, while the electron-donating amino group will have a shielding effect.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 8.0 | Doublet, Triplet |

| Amino (-NH₂) | 3.5 - 5.0 | Broad Singlet |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

Carbon-13 NMR (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the attached atoms.

The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield chemical shift, typically in the range of 165-185 ppm. The six aromatic carbons will have signals in the 110-160 ppm region. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms (C-Cl and C-F) will be significantly deshielded. The carbon attached to the amino group will be shielded relative to the other substituted carbons.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 165 - 185 |

| Aromatic (C-F) | 150 - 165 |

| Aromatic (C-Cl) | 125 - 140 |

| Aromatic (C-NH₂) | 135 - 150 |

| Aromatic (unsubstituted) | 115 - 130 |

Fluorine-19 NMR (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. Since ¹⁹F is a 100% naturally abundant nucleus with a spin of 1/2, ¹⁹F NMR is a routine and informative analytical method for fluorinated compounds.

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal will be characteristic of an aryl fluoride (B91410) and will be influenced by the other substituents on the ring. Coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) can provide further structural information. The expected chemical shift for an aryl fluoride typically falls within a broad range, but for this specific substitution pattern, it would likely be observed in the upfield region relative to a trifluoromethyl reference.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and, with high resolution, its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be the definitive method to confirm the molecular formula of this compound (C₇H₅ClFNO₂). This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision. The exact mass of the molecular ion would be compared to the theoretical exact mass calculated from the isotopic masses of its constituent elements.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Isotope | Natural Abundance (%) | Atomic Mass (Da) |

| Carbon | ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 | |

| Hydrogen | ¹H | 99.9885 | 1.007825 |

| ²H | 0.0115 | 2.014102 | |

| Chlorine | ³⁵Cl | 75.77 | 34.968853 |

| ³⁷Cl | 24.23 | 36.965903 | |

| Fluorine | ¹⁹F | 100 | 18.998403 |

| Nitrogen | ¹⁴N | 99.636 | 14.003074 |

| ¹⁵N | 0.364 | 15.000109 | |

| Oxygen | ¹⁶O | 99.762 | 15.994915 |

| ¹⁷O | 0.038 | 16.999131 | |

| ¹⁸O | 0.200 | 17.999160 |

Data sourced from established isotopic abundance tables.

The expected HRMS data would show a molecular ion peak corresponding to the calculated exact mass of C₇H₅ClFNO₂, taking into account the most abundant isotopes. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be a key feature for confirmation.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (XRD)

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to assess the purity of a bulk sample. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." While no experimental PXRD pattern for this compound has been published, a simulated pattern could be generated from single-crystal X-ray diffraction data, were it available. In studies of related compounds, such as cocrystals of 3-chlorobenzoic acid, PXRD has been used to confirm the crystalline nature and purity of the synthesized materials. mdpi.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are then compared to the calculated theoretical percentages to verify the stoichiometry and purity of the sample.

Table 2: Theoretical Elemental Composition of this compound (C₇H₅ClFNO₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 44.35 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.66 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.70 |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.02 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.39 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.88 |

| Total | 189.573 | 100.00 |

Calculations based on standard atomic weights.

Experimental elemental analysis results for a pure sample of this compound would be expected to closely match these theoretical values, typically within a ±0.4% margin of error.

Computational and Theoretical Studies on 3 Amino 2 Chloro 6 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties with a good balance between accuracy and computational cost. For a molecule like 3-Amino-2-chloro-6-fluorobenzoic acid, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to ensure reliable results.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential. For this compound, one would expect negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, and positive potential around the hydrogen atoms.

Ab Initio Methods for Electronic Structure and Reactivity Predictions

Ab initio methods, which are based on the principles of quantum mechanics without the use of empirical parameters, are powerful for predicting the electronic structure and reactivity of molecules. While specific ab initio studies on this compound are not extensively documented in publicly available literature, the application of these methods would typically involve the use of frameworks like Hartree-Fock (HF) theory or more advanced post-Hartree-Fock methods.

A theoretical investigation would likely begin with geometry optimization to find the lowest energy structure of the molecule. Subsequent frequency calculations would confirm that the optimized structure corresponds to a true minimum on the potential energy surface. From the optimized geometry, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution, indicating regions that are prone to electrophilic or nucleophilic attack. For this compound, the electronegative oxygen, chlorine, and fluorine atoms, along with the amino group, would be expected to significantly influence the electronic landscape of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions by transforming the calculated wave function into localized orbitals. This analysis provides a detailed picture of charge transfer and orbital interactions within a molecule.

For this compound, NBO analysis can elucidate the nature of intramolecular hydrogen bonding, such as a potential interaction between the amino group and the adjacent carboxylic acid group or the fluorine atom. The analysis quantifies the stabilization energy associated with these interactions, which are a result of electron delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO.

Key interactions that would be investigated include:

Hyperconjugation: The delocalization of electron density from bonding orbitals (e.g., C-C, C-H) to antibonding orbitals (e.g., C-C, C-O).

Lone Pair Delocalization: The movement of electron density from the lone pairs of oxygen, nitrogen, fluorine, and chlorine atoms into adjacent antibonding orbitals.

These interactions play a crucial role in stabilizing the molecular structure. The second-order perturbation theory analysis within the NBO framework provides a quantitative measure of the stabilization energy (E(2)) for each donor-acceptor interaction, offering insight into the most significant intramolecular charge transfer events.

Conformational Analysis and Stability Profiling

The presence of the carboxylic acid and amino groups, which can rotate around their single bonds to the benzene (B151609) ring, means that this compound can exist in multiple conformations. Conformational analysis is a computational method used to identify the different possible spatial arrangements of a molecule and to determine their relative stabilities.

A systematic conformational search would involve rotating the dihedral angles associated with the C-C(OOH) and C-N bonds. The energy of each resulting conformer would be calculated, typically using density functional theory (DFT) or ab initio methods, to construct a potential energy surface. The conformers corresponding to the minima on this surface represent the stable forms of the molecule.

The relative energies of these conformers would indicate the most probable structures at a given temperature. The stability of different conformers is influenced by a balance of steric hindrance between adjacent groups and stabilizing intramolecular interactions, such as hydrogen bonds. For instance, a conformation that allows for an intramolecular hydrogen bond between the carboxylic acid proton and the amino group's nitrogen or the fluorine atom might be particularly stable.

Modeling of Protonation and Deprotonation Processes

The acidic (carboxylic acid) and basic (amino) groups in this compound allow it to exist in different protonation states depending on the pH of its environment. Computational modeling can be used to predict the pKa values associated with these protonation and deprotonation events.

This modeling often involves calculating the Gibbs free energy change for the protonation and deprotonation reactions in the gas phase and then applying a solvation model to account for the effects of a solvent, typically water. The pKa can be estimated from the calculated free energy of deprotonation.

Intermolecular Interactions and Supramolecular Assembly via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. While a crystal structure for this compound is required for this analysis, the methodology provides a powerful way to understand how molecules pack in the solid state.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.

For this compound, one would expect a rich variety of intermolecular interactions, including:

Strong O-H···O hydrogen bonds between the carboxylic acid groups, likely forming dimers.

N-H···O or N-H···F hydrogen bonds involving the amino group.

Weaker C-H···O, C-H···F, and C-H···Cl interactions.

Halogen bonding (Cl···O or F···O).

π-π stacking interactions between the aromatic rings.

Information Scarcity Precludes In-Depth Article on this compound

Despite a comprehensive search for scientific literature and data, detailed information specifically concerning the chemical compound This compound is remarkably scarce. This scarcity prevents the generation of an in-depth article focusing solely on its advanced applications in organic synthesis and materials science as outlined.

Extensive database searches have revealed a significant amount of information on various isomers of this compound, including 3-Amino-6-chloro-2-fluorobenzoic acid (CAS 1517873-20-9), 2-Amino-6-chloro-3-fluorobenzoic acid (CAS 1039815-76-3), and 6-Amino-2-chloro-3-fluorobenzoic acid (CAS 681459-97-2). These related compounds are documented as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals, and as precursors in materials science.

For instance, analogous halogenated and aminated benzoic acids are known to be valuable intermediates. They serve as foundational scaffolds for creating complex molecules due to the reactive nature of their amino and carboxylic acid functional groups, as well as the influence of the halogen substituents on the aromatic ring's reactivity. These characteristics typically allow for a variety of chemical transformations, making them useful in the development of new drugs and specialized polymers.

Consequently, and in adherence with the strict requirement to focus exclusively on This compound , it is not possible to provide a scientifically accurate and detailed article as requested. The available data on its isomers, while informative about the general utility of this class of compounds, cannot be responsibly extrapolated to the specific subject of the proposed article.

Advanced Applications of 3 Amino 2 Chloro 6 Fluorobenzoic Acid in Organic Synthesis and Materials Science

Application in Coordination Chemistry as a Ligand

Synthesis of Metal-Organic Frameworks (MOFs)

The unique structural characteristics of 3-Amino-2-chloro-6-fluorobenzoic acid, featuring a carboxylic acid group, an amino group, and halogen substituents on a benzene (B151609) ring, make it a promising candidate as an organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The specific functional groups on the this compound molecule offer multiple coordination sites for metal ions, potentially leading to the formation of robust and functional frameworks.

While specific MOFs based on this compound are not yet extensively reported in the literature, the principles of MOF chemistry suggest its high potential. The combination of a hard carboxylate donor and a softer amino donor could lead to frameworks with interesting topologies and properties. The functional groups also provide opportunities for post-synthetic modification, where the amino group could be further functionalized to introduce specific catalytic sites or enhance gas sorption selectivity.

Below is a table of potential metal ions that could be used to form MOFs with this compound and the likely coordination modes.

| Metal Ion | Potential Coordination Geometry | Potential MOF Properties |

| Zinc (Zn²⁺) | Tetrahedral, Octahedral | High surface area, porosity for gas storage |

| Copper (Cu²⁺) | Square Planar, Octahedral | Catalytic activity, magnetic properties |

| Zirconium (Zr⁴⁺) | Octahedral, Dodecahedral | High thermal and chemical stability |

| Iron (Fe³⁺/Fe²⁺) | Octahedral | Redox activity, magnetic properties |

| Cobalt (Co²⁺) | Tetrahedral, Octahedral | Magnetic and catalytic applications |

Formation of Lanthanide Complexes and Their Luminescent Properties

The coordination of lanthanide ions with organic ligands can result in complexes with unique and desirable luminescent properties. These properties arise from the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This compound possesses the necessary features to act as an effective antenna ligand for lanthanide ions.

The carboxylate group of this compound can strongly coordinate to lanthanide ions. The aromatic ring system, substituted with electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups, can be tuned to have a suitable triplet energy level for efficient energy transfer to various lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), which are known for their red and green luminescence, respectively.

The presence of the halogen atoms could also influence the luminescent properties of the resulting lanthanide complexes. For instance, the heavy atom effect of chlorine might enhance the rate of intersystem crossing in the ligand, leading to more efficient population of the triplet state and, consequently, brighter luminescence from the lanthanide ion.

While the synthesis and luminescent properties of lanthanide complexes specifically with this compound are a developing area of research, the characteristics of the molecule suggest significant potential. The table below outlines some lanthanide ions that could form luminescent complexes with this ligand and their expected emission colors.

| Lanthanide Ion | Expected Emission Color | Potential Applications |

| Europium (Eu³⁺) | Red | OLEDs, bio-imaging, sensors |

| Terbium (Tb³⁺) | Green | OLEDs, bio-imaging, sensors |

| Samarium (Sm³⁺) | Orange-Red | Temperature-sensitive probes |

| Dysprosium (Dy³⁺) | Yellow | White-light emitting materials |

| Neodymium (Nd³⁺) | Near-Infrared | Lasers, telecommunications |

Development of Novel Synthetic Reagents and Catalysts

This compound has been identified as a valuable building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals. google.comgoogleapis.comgoogleapis.comgoogle.com Its trifunctionalized aromatic core provides a versatile platform for constructing intricate molecular architectures.

In several patented synthetic routes, this compound serves as a key intermediate for the preparation of kinase inhibitors. google.comgoogleapis.comgoogleapis.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their inhibition is a major target in cancer therapy. The specific substitution pattern of this compound is evidently critical for the biological activity of the final drug candidates.

The reactivity of the amino group allows for further elaboration, for example, through sulfonylation or amidation reactions, to introduce new functional groups and build up the complexity of the molecule. google.comgoogleapis.com The carboxylic acid can be converted into other functional groups or used as an anchor point for further reactions.

The synthesis of this compound itself can be achieved through the amination of a related bromo-substituted benzoic acid derivative using a copper sulfate (B86663) catalyst. This highlights the utility of halogenated benzoic acids as precursors and the potential for selective functionalization of the aromatic ring.

The following table lists examples of complex molecules synthesized using this compound as a starting material or key intermediate, as described in the patent literature.

| Target Molecule Class | Synthetic Utility of this compound | Reference |

| Pyrazole [3, 4-b] pyridine (B92270) RAF inhibitors | Intermediate in multi-step synthesis | google.com |

| Substituted 3H-imidazo[4,5-b]pyridine compounds | Precursor for kinase inhibitors | googleapis.com |

| Kinase modulating compounds | Building block for therapeutic agents | google.com |

| 2-Chloro-6-fluoro-3-(propylsulfonamido)benzoic acid | Direct precursor via sulfonylation of the amino group | google.comgoogleapis.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.